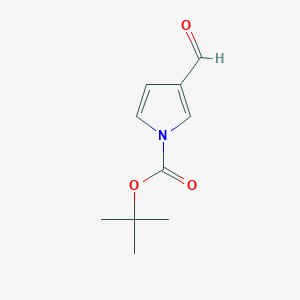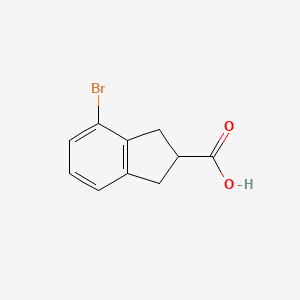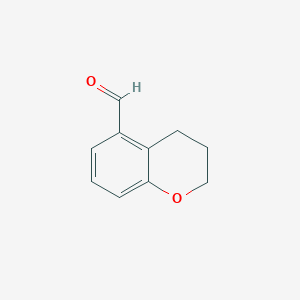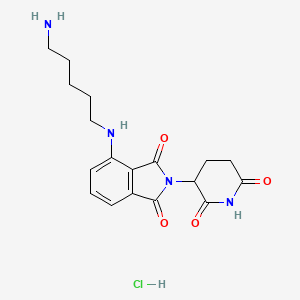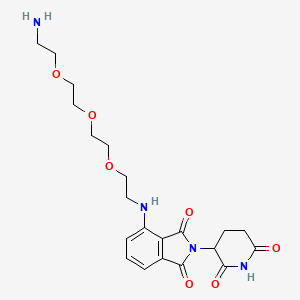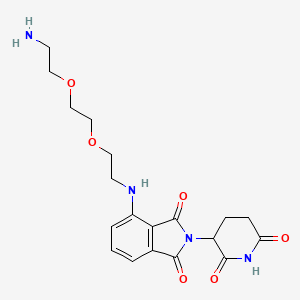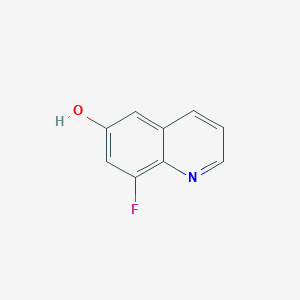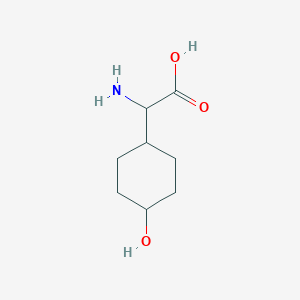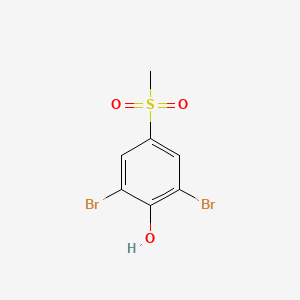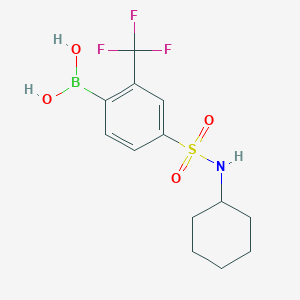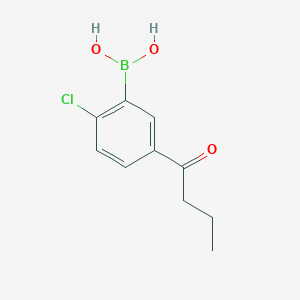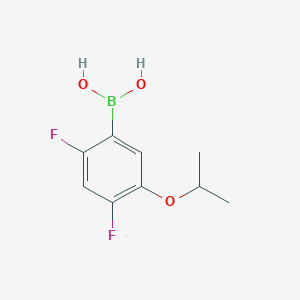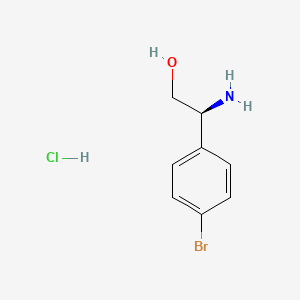
(2S)-2-AMINO-2-(4-BROMOPHENYL)ETHAN-1-OL HCl
描述
(2S)-2-Amino-2-(4-bromophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10BrNO·HCl This compound is known for its applications in various fields, including chemistry, biology, and medicine
作用机制
Target of Action
Similar compounds, such as 4-bromophenylacetic acid, have been shown to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound can undergo oxidation reactions . The oxidation of secondary alcohols by polymer-supported chromic acid has been studied, and the kinetics indicate a zero-order reaction with respect to the oxidant and substrate .
Biochemical Pathways
Related compounds such as 4-bromophenylacetic acid have been shown to be involved in various biochemical reactions, including the formation of hydrazone derivatives .
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and density have been reported .
Result of Action
Related compounds have been shown to have various biological and pharmacological activities .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the stability and activity of chemical compounds .
生化分析
Biochemical Properties
(S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system . The interaction with acetylcholinesterase can lead to changes in enzyme activity, affecting neurotransmission. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to alter the activity of antioxidant enzymes such as catalase and superoxide dismutase in fish models . These changes can lead to oxidative stress and impact cellular homeostasis. Furthermore, the compound’s effect on gene expression can result in altered cellular functions and metabolic pathways.
Molecular Mechanism
At the molecular level, (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition can lead to an accumulation of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects.
Temporal Effects in Laboratory Settings
The temporal effects of (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under controlled conditions, but its effects on cellular function can vary with prolonged exposure . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated potential changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation products.
Dosage Effects in Animal Models
The effects of (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and reducing oxidative stress . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of cellular homeostasis . These dosage-dependent effects underscore the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
(S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism . Its interactions with specific enzymes can lead to the formation of metabolites that may have distinct biological activities.
Transport and Distribution
The transport and distribution of (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for elucidating the compound’s overall biological effects and potential therapeutic applications.
Subcellular Localization
(S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the subsequent biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(4-bromophenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-bromobenzaldehyde.
Reduction: The 4-bromobenzaldehyde is reduced to 4-bromobenzyl alcohol using a reducing agent such as sodium borohydride.
Amination: The 4-bromobenzyl alcohol is then subjected to amination using ammonia or an amine source to form 4-bromobenzylamine.
Hydroxylation: The 4-bromobenzylamine is hydroxylated to form (2S)-2-amino-2-(4-bromophenyl)ethan-1-ol.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (2S)-2-amino-2-(4-bromophenyl)ethan-1-ol hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
化学反应分析
Types of Reactions
(2S)-2-Amino-2-(4-bromophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Formation of 4-bromobenzyl alcohol or 4-bromobenzylamine.
Substitution: Formation of various substituted benzene derivatives.
科学研究应用
(2S)-2-Amino-2-(4-bromophenyl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
相似化合物的比较
Similar Compounds
- (2S)-2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride
- (2S)-2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride
- (2S)-2-Amino-2-(4-methylphenyl)ethan-1-ol hydrochloride
Uniqueness
(2S)-2-Amino-2-(4-bromophenyl)ethan-1-ol hydrochloride is unique due to the presence of the bromine atom, which imparts specific chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various complex molecules.
属性
IUPAC Name |
(2S)-2-amino-2-(4-bromophenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQGURGSEYFRCS-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


